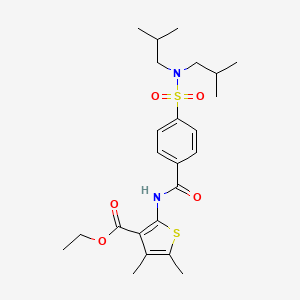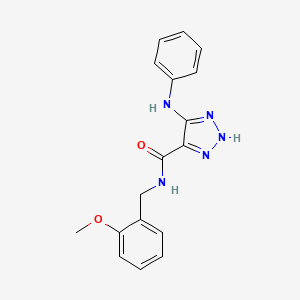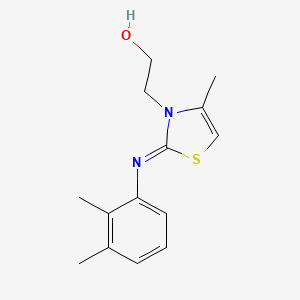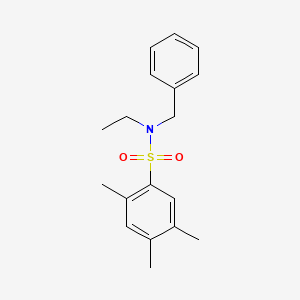![molecular formula C20H21Cl2N3O2S2 B2927363 (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217241-40-1](/img/structure/B2927363.png)
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a useful research compound. Its molecular formula is C20H21Cl2N3O2S2 and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tyrosine Kinase Inhibitors
Acrylamide derivatives, including those similar to the specified compound, have been investigated as potent inhibitors of tyrosine kinases. These compounds have applications in cancer therapy, specifically targeting the epidermal growth factor receptor (EGFR). They have shown to inhibit phosphorylation of EGFR in various cell lines, indicating their potential as therapeutic agents for cancers that overexpress these receptors. Vinylsulfonamide derivatives, in particular, have shown potent and irreversible inhibition effects, highlighting the significance of acrylamide derivatives in designing new cancer treatments (Smaill et al., 2001).
Polymer Science Applications
Acrylamides containing heteroatoms (N, S, or O) influence the properties of polymers significantly. They determine the chemical and physical behavior of synthetic materials and offer new possible applications for such compounds. The synthesis of new classes of monomers from simple educts, as described in related research, opens avenues for creating polymers with tailored properties for specific applications, such as in coatings, adhesives, and as components in electronic devices (Martens et al., 1993).
Biomedical Research
In biomedical research, acrylamide derivatives have been synthesized for applications such as the development of water-soluble bisubstituted acrylamide derivatives. These compounds have been synthesized using reversible addition-fragmentation chain transfer polymerization (RAFT) to create homopolymers with potential applications in drug delivery and tissue engineering due to their solubility and biocompatibility properties (Favier et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as Ohtuvayre (ensifentrine), are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Ohtuvayre is a first-in-class selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the levels of cyclic nucleotides in cells, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD).
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of COPD, such as breathlessness and persistent coughing . It has demonstrated clinical benefits both alone and when used with other maintenance therapies .
Propriétés
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S2.ClH/c21-15-3-5-17-18(14-15)28-20(22-17)24(8-7-23-9-11-26-12-10-23)19(25)6-4-16-2-1-13-27-16;/h1-6,13-14H,7-12H2;1H/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBZBZWEWEFMV-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)




![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

